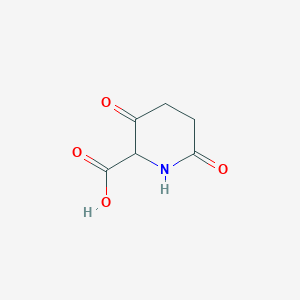

(S)-3,6-Dioxopiperidine-2-carboxylic acid

Descripción

Structure

3D Structure

Propiedades

Fórmula molecular |

C6H7NO4 |

|---|---|

Peso molecular |

157.12 g/mol |

Nombre IUPAC |

3,6-dioxopiperidine-2-carboxylic acid |

InChI |

InChI=1S/C6H7NO4/c8-3-1-2-4(9)7-5(3)6(10)11/h5H,1-2H2,(H,7,9)(H,10,11) |

Clave InChI |

SPWZOVUFCGVHAM-UHFFFAOYSA-N |

SMILES canónico |

C1CC(=O)NC(C1=O)C(=O)O |

Origen del producto |

United States |

Molecular Mechanisms of Biological Interaction for Dioxopiperidine Carboxylic Acids

Elucidation of Enzyme-Ligand Interactions and Inhibition Mechanisms

The dioxopiperidine scaffold, in conjunction with a carboxylic acid moiety, presents a pharmacophore that has the potential to interact with the active sites of various enzymes. The elucidation of these interactions is crucial for understanding the compound's mechanism of action and for the rational design of more potent and selective modulators.

While direct experimental evidence for the interaction of (S)-3,6-Dioxopiperidine-2-carboxylic acid with Dihydroorotase (DHODH) and Indoleamine 2,3-dioxygenase (IDO1) is not extensively documented in publicly available literature, the structural features of this dioxopiperidine carboxylic acid suggest a potential for such interactions based on the known binding requirements of these enzymes.

Dihydroorotase (DHODH): This enzyme is a key player in the de novo pyrimidine (B1678525) biosynthesis pathway. Its active site is characterized by a tunnel leading to the flavin mononucleotide (FMN) cofactor. nih.govresearchgate.net High-resolution crystal structures of human DHODH in complex with various inhibitors have revealed that the binding site is largely hydrophobic but also contains key residues capable of forming hydrogen bonds. nih.govnih.govacs.org Inhibitors often occupy a tunnel that is believed to be the binding site for ubiquinone. nih.gov The binding of inhibitors can induce conformational changes in flexible loop regions at the entrance of this tunnel. nih.gov A pharmacophore model for DHODH inhibitors typically includes features such as a hydrogen bond acceptor, two hydrophobic regions, an aromatic ring, and a negatively ionizable group. nih.govnih.gov The carboxylic acid of this compound could potentially interact with positively charged or polar residues within the DHODH active site, while the dioxopiperidine ring could engage in hydrophobic interactions.

Indoleamine 2,3-Dioxygenase (IDO1): IDO1 is a heme-containing enzyme that catalyzes the first and rate-limiting step in tryptophan catabolism. frontiersin.orgnih.gov The active site of IDO1 features a deep binding pocket with a heme cofactor at its base. frontiersin.org The binding of inhibitors often involves coordination to the heme iron and interactions with surrounding amino acid residues. frontiersin.orgacs.org For instance, the binding of L-tryptophan involves hydrogen bonds with residues such as Arg231 and T379, as well as hydrophobic and π-stacking interactions with Phe163 and Tyr126. nih.gov The carboxylic acid group of this compound could potentially form salt bridges or hydrogen bonds with residues like Arg231, while the dioxopiperidine ring could fit into hydrophobic pockets within the active site.

The modulatory activity of dioxopiperidine carboxylic acids on enzymes is rooted in their ability to bind to the enzyme's active or allosteric sites, thereby altering the enzyme's catalytic efficiency. The nature of this modulation, whether it be inhibition or activation, and its mechanism (e.g., competitive, non-competitive) are determined by the specific molecular interactions formed.

Molecular Recognition and Receptor Binding Studies

Molecular recognition is the specific interaction between two or more molecules through non-covalent interactions such as hydrogen bonding, hydrophobic interactions, van der Waals forces, and electrostatic interactions. For dioxopiperidine carboxylic acids, these principles govern their binding to biological targets.

Downstream Molecular Pathway Modulation by Diketopiperazine Carboxylic Acids

The interaction of diketopiperazine (a class of compounds that includes dioxopiperidines) carboxylic acids with their primary molecular targets can trigger a cascade of downstream signaling events, leading to broader physiological effects. The nature of the modulated pathway is dependent on the function of the target protein.

For instance, if a diketopiperazine were to inhibit an enzyme involved in a key metabolic pathway, it could lead to the accumulation of the enzyme's substrate and the depletion of its product. These metabolic changes can, in turn, affect other interconnected pathways. The biosynthesis of diketopiperazines themselves involves complex enzymatic pathways, often featuring tailoring enzymes like oxidoreductases and methyltransferases that modify the core structure to confer specific biological activities. rsc.org This highlights the intricate relationship between these compounds and cellular metabolic and signaling networks. The biological activities of diketopiperazine-containing natural products are diverse, suggesting their ability to modulate a wide range of downstream pathways. nih.gov

Computational and Structural Biology Insights into Binding Dynamics

Computational and structural biology techniques are invaluable tools for understanding the dynamic nature of ligand-protein interactions at an atomic level. These methods can provide insights into the binding modes, affinities, and conformational changes that occur upon ligand binding.

Computational Docking and Molecular Dynamics Simulations: Molecular docking can predict the preferred binding orientation of a ligand within a protein's active site and estimate the binding affinity. Molecular dynamics (MD) simulations can then be used to study the stability of the docked complex and to explore the conformational dynamics of both the ligand and the protein over time. frontiersin.org For example, MD simulations of IDO1 in complex with inhibitors have revealed the importance of specific residues and the role of conformational changes in the binding process. frontiersin.orgnih.gov Such studies could be hypothetically applied to this compound to predict its binding mode and dynamics with enzymes like DHODH and IDO1.

Structural Biology: X-ray crystallography and NMR spectroscopy are powerful experimental techniques for determining the three-dimensional structures of protein-ligand complexes. nih.govresearchgate.net The crystal structure of human DHODH in complex with inhibitors has provided a detailed map of the active site and the key interactions that govern inhibitor binding. nih.govresearchgate.netrcsb.org These structures serve as a foundation for structure-based drug design and for understanding the molecular basis of enzyme inhibition. Although a crystal structure of this compound bound to a metabolic enzyme is not available, the existing structural data for related targets provides a framework for hypothesizing potential binding interactions.

Data on Key Interacting Residues in Target Enzymes

| Enzyme | Key Interacting Residues for Inhibitors | Type of Interaction | Reference |

| Dihydroorotase (DHODH) | Tyr356 | Hydrogen Bonding, Hydrophobic | nih.gov |

| Arg136 | Electrostatic, Hydrogen Bonding | acs.org | |

| His56 | Hydrogen Bonding | acs.org | |

| Leu359 | Hydrophobic | acs.org | |

| Indoleamine 2,3-dioxygenase (IDO1) | Arg231 | Electrostatic, Hydrogen Bonding | nih.gov |

| T379 | Hydrogen Bonding | nih.gov | |

| Phe163 | π-stacking, Hydrophobic | nih.gov | |

| Tyr126 | Hydrophobic | nih.gov | |

| Ser167 | Water-mediated Hydrogen Bond | nih.gov |

Biosynthetic Pathways and Natural Product Chemistry of Diketopiperazine/dioxopiperidine Carboxylic Acid Derivatives

Isolation and Characterization from Natural Sources

(S)-3,6-Dioxopiperidine-2-carboxylic acid, a member of the diketopiperazine class of natural products, has been identified from various natural sources, particularly from microbial fermentations.

Microbial Production and Metabolite Profiling

The production of diketopiperazine derivatives by microorganisms is a well-established field of study. These compounds are often secondary metabolites produced by bacteria and fungi. Strains of Streptomyces, for instance, are known to produce a variety of cyclodipeptides, which can be further modified by tailoring enzymes to generate a diverse array of bioactive molecules. nih.gov Metabolite profiling of microbial cultures, often employing techniques like liquid chromatography-mass spectrometry (LC-MS), is a common strategy to identify and quantify the production of these compounds.

In the context of indigoidine (B1217730) biosynthesis, a microbial blue pigment, (S)-3-aminopiperidine-2,6-dione has been identified as a key biosynthetic intermediate. nih.govresearchgate.net This compound shares a similar piperidine-2,6-dione core structure with this compound. The biosynthetic pathway involves the cyclization of L-glutamine. nih.gov

Genetic modification of microorganisms has also been employed to enhance the production of specific diketopiperazine derivatives. For example, genetically modified Pseudomonas putida has been used for the microbial production of cis-1,2-dihydroxy-cyclohexa-3,5-diene-1-carboxylate, demonstrating the potential of engineered microbes in producing complex organic acids. nih.gov

| Compound | Producing Organism | Key Findings | Reference |

|---|---|---|---|

| Diketopiperazine Derivatives | Streptomyces cinnamoneus | Coexpression of cyclodipeptide synthase (CDPS) genes with tailoring enzyme genes resulted in the formation of various diketopiperazine derivatives. | nih.gov |

| (S)-3-aminopiperidine-2,6-dione | Streptomyces lavendulae | Identified as a biosynthetic intermediate of the blue pigment indigoidine, derived from L-glutamine. | nih.gov |

| cis-1,2-dihydroxy-cyclohexa-3,5-diene-1-carboxylate | Genetically modified Pseudomonas putida | Successful production of over 17 g/L of the compound through a fed-batch fermentation process. | nih.gov |

Natural Occurrence in Plants and Marine Organisms

While microbial sources are prominent, diketopiperazine derivatives are also found in other natural realms. Marine organisms, including fungi, are prolific producers of a vast array of bioactive natural products, including various cyclic peptides. nih.govmdpi.com The chemical diversity of marine natural products is vast, with many compounds exhibiting unique structural features and biological activities. mdpi.com

The isolation of novel compounds from marine-derived fungi and other marine organisms is an active area of research. mdpi.com While specific isolation of this compound from plants or marine organisms is not extensively documented in the provided context, the general prevalence of diketopiperazines in these environments suggests their potential as sources.

Enzymatic Mechanisms of Cyclic Dipeptide Biosynthesis

The biosynthesis of the diketopiperazine core of compounds like this compound is primarily accomplished through two major enzymatic pathways. These pathways involve either nonribosomal peptide synthetases (NRPSs) or cyclodipeptide synthases (CDPSs). nih.gov

Role of Nonribosomal Peptide Synthetases (NRPS) in Diketopiperazine Formation

Nonribosomal peptide synthetases are large, modular enzymes that synthesize peptides without the use of ribosomes. nih.gov In the context of diketopiperazine formation, a dimodular NRPS is typically involved. Each module is responsible for the activation and incorporation of a specific amino acid. The formation of the diketopiperazine ring often occurs through the cyclization of a linear dipeptidyl precursor that is tethered to the NRPS. nih.gov

In fungi, the formation of diketopiperazines like gliotoxin (B1671588) requires a specific couplet of condensation (C) and thiolation (T) domains within the NRPS. nih.gov The C domain catalyzes the peptide bond formation, and the subsequent cyclization and release of the diketopiperazine product is facilitated by the terminal T domain. nih.gov The biosynthesis of the microbial blue pigment indigoidine, which involves the formation of a related piperidine-2,6-dione structure, is also mediated by a single module NRPS. nih.gov

Cyclodipeptide Synthase (CDPS) Mediated Pathways

Cyclodipeptide synthases represent a more recently discovered family of enzymes that catalyze the formation of diketopiperazines. rsc.orgwikipedia.org Unlike NRPSs, which use free amino acids, CDPSs utilize two aminoacyl-tRNAs (aa-tRNAs) as substrates. rsc.orgmdpi.com This mechanism involves the transfer of the aminoacyl moieties from the tRNAs to the enzyme, followed by peptide bond formation and subsequent cyclization to form the diketopiperazine ring. frontiersin.org

The catalytic cycle of CDPSs, such as AlbC, begins with the binding of the first aa-tRNA and the formation of an aminoacyl-enzyme intermediate. frontiersin.orgchemrxiv.org The second aa-tRNA then reacts to form a dipeptidyl-enzyme intermediate, which undergoes intramolecular cyclization to release the final cyclodipeptide product. chemrxiv.org CDPS genes are often found in biosynthetic gene clusters alongside genes for tailoring enzymes, which further modify the diketopiperazine scaffold to create a diverse range of natural products. rsc.org

| Feature | Nonribosomal Peptide Synthetases (NRPS) | Cyclodipeptide Synthases (CDPS) |

|---|---|---|

| Substrates | Free amino acids | Aminoacyl-tRNAs (aa-tRNAs) |

| Enzyme Structure | Large, multi-modular enzymes | Smaller, single-domain enzymes |

| Mechanism | Stepwise condensation of amino acids on a protein template followed by cyclization | Sequential transfer of aminoacyl groups from tRNA to form a dipeptidyl intermediate, followed by cyclization |

| Genetic Organization | Often part of large biosynthetic gene clusters | Typically found in gene clusters with tailoring enzymes |

Precursor Identification and Elucidation of Biosynthetic Gene Clusters

Understanding the biosynthesis of this compound and related diketopiperazines requires the identification of their precursor molecules and the elucidation of their corresponding biosynthetic gene clusters (BGCs).

The primary precursors for diketopiperazine biosynthesis are amino acids. In the case of this compound, the likely precursor is glutamic acid, which upon cyclization would form the core structure. The biosynthesis of the related compound, (S)-3-aminopiperidine-2,6-dione, utilizes L-glutamine as its precursor. nih.gov

The identification and characterization of BGCs are crucial for understanding the complete biosynthetic pathway of a natural product. These clusters contain the genes encoding all the necessary enzymes for the synthesis of the compound, from the core scaffold formation to the final tailoring modifications. The discovery of piericidin BGCs in Streptomyces, for example, has shed light on the biosynthesis of this class of polyketide natural products. nih.gov The activation of silent BGCs in marine microorganisms is also a promising strategy for the discovery of novel natural products.

By analyzing the genome of a producing organism, researchers can identify putative BGCs for diketopiperazines. These clusters typically include a gene for either an NRPS or a CDPS, along with genes for various tailoring enzymes such as oxidoreductases, methyltransferases, and cytochrome P450s. nih.govrsc.org The functional characterization of these genes can then be carried out through genetic manipulation and in vitro enzymatic assays.

Chemoenzymatic Synthesis and Biosynthetic Engineering of Analogs

The structural complexity and stereochemical challenges inherent in diketopiperazine and dioxopiperidine derivatives have spurred the development of innovative synthetic strategies that merge the precision of enzymatic catalysis with the versatility of chemical synthesis. Chemoenzymatic synthesis and biosynthetic engineering have emerged as powerful platforms for generating novel analogs of this compound and related compounds, enabling the exploration of new chemical space and the potential discovery of molecules with enhanced or novel biological activities.

These approaches leverage the catalytic machinery of natural product biosynthesis, particularly the non-ribosomal peptide synthetase (NRPS) and cyclodipeptide synthase (CDPS) enzyme families, which are responsible for constructing the core diketopiperazine scaffold from amino acid precursors. nih.govnih.gov By manipulating these enzymatic pathways or using isolated enzymes in concert with chemical reactions, researchers can produce a diverse array of analogs that are often difficult to access through purely chemical methods.

Biosynthetic Engineering of Diketopiperazine Scaffolds

Biosynthetic engineering involves the targeted genetic modification of microbial strains to alter their natural product output. This can be achieved by modifying the core synthetases (NRPSs and CDPSs), engineering the "tailoring" enzymes that decorate the scaffold, or a combination of both.

One key strategy involves exploiting the modular nature of NRPS enzymes. These large, multi-domain proteins act as assembly lines, with each module responsible for incorporating a specific amino acid into the growing peptide chain. nih.gov Engineering these modules to accept non-native amino acids can lead to the production of novel diketopiperazine cores.

Tailoring enzymes, which often modify the initial cyclodipeptide product, represent another fertile ground for engineering. These enzymes, such as prenyltransferases, methyltransferases, and oxidases, are frequently promiscuous and can accept a range of substrates. For example, the phytoene-synthase-like (PSL) family prenyltransferase LanB from a Streptomyces strain was shown to have catalytic promiscuity. nih.gov When its native biosynthetic pathway was manipulated, LanB was able to install prenyl moieties at different positions on a pyrroloindoline-containing diketopiperazine core, generating new antiviral derivatives. nih.gov This highlights the potential for creating analog libraries by swapping or modifying tailoring enzymes within a known biosynthetic gene cluster.

A summary of representative biosynthetic engineering approaches is detailed in the table below.

| Enzyme/Gene Cluster | Engineering Strategy | Resulting Analog Type | Reference |

|---|---|---|---|

| lan Gene Cluster (Streptomyces sp.) | Exploiting catalytic promiscuity of prenyltransferase (LanB) | Pyrroloindoline diketopiperazines with altered prenylation patterns | nih.gov |

| gliP NRPS | Module swapping or domain alteration (hypothetical) | Diketopiperazines with non-native amino acid incorporation | nih.gov |

| txt Gene Cluster (Streptomyces spp.) | Precursor-directed biosynthesis with tryptophan analogs | Analogs of the phytotoxin Thaxtomin A | nih.gov |

Chemoenzymatic Synthesis Approaches

Chemoenzymatic synthesis offers a complementary approach, combining the strengths of traditional organic synthesis with the high selectivity of biocatalysis. This strategy is particularly useful for producing enantiomerically pure compounds, a critical requirement for many pharmaceutical applications.

A powerful demonstration of this approach involves the biosynthesis of (S)-3-aminopiperidine-2,6-dione, a key pharmacophore of the drug thalidomide (B1683933) and a close structural relative of this compound. Researchers dissected the biosynthetic pathway of indigoidine, a microbial blue pigment, and identified the enzyme IdgS. nih.gov They determined that the thioesterase (TE) domain of IdgS catalyzes the cyclization of L-glutamine to form (S)-3-aminopiperidine-2,6-dione. By creating a mutant version of the enzyme (IdgS-Ox* R539A), they were able to develop a biocatalyst specifically for the efficient, enantiomerically pure production of this valuable intermediate. nih.gov This biocatalytically produced scaffold then serves as a starting point for further chemical modifications, enabling a one-pot chemoenzymatic synthesis of thalidomide itself. nih.gov

Enzymes are also employed for stereoselective transformations within a larger chemical route. For instance, lipases are widely used for the kinetic resolution of racemic alcohols and esters, providing access to enantiopure intermediates that can be converted into complex piperidine (B6355638) alkaloids and related structures. researchgate.net Similarly, ene-reductases (EREDs) can perform asymmetric reductions of C=C double bonds, a key step in the chemoenzymatic synthesis of various aryloxyalkanoic herbicides, which can be enantioselectively produced by selecting the appropriate enzyme. researchgate.net

The table below summarizes key chemoenzymatic strategies for producing dioxopiperidine-related structures and their precursors.

| Reaction Type | Enzyme Used | Substrate | Product | Key Feature | Reference |

|---|---|---|---|---|---|

| Enzymatic Cyclization | IdgS-Ox* R539A (mutant thioesterase) | L-Glutamine | (S)-3-aminopiperidine-2,6-dione | Direct, enantiopure synthesis of a core pharmacophore | nih.gov |

| Enzymatic Macrocyclization | PatD / LynD (cyanobactin pathway enzymes) | Linear peptide/non-peptide hybrids | Hybrid macrocycles | High tolerance for non-natural building blocks (aryl rings, polyethers) | nih.gov |

| Enzymatic Kinetic Resolution | Lipases (e.g., Novozym 435) | Racemic 4-hydroxytetrahydropyridine derivative | Enantiopure (R)-ester and (S)-alcohol | Separation of enantiomers for stereospecific synthesis | researchgate.net |

| Asymmetric Bioreduction | Old Yellow Enzymes (OYEs) | α,β-unsaturated ester | (S)-bromoester | Enantioselective C=C bond reduction | researchgate.net |

By integrating biocatalysis with synthetic chemistry, researchers can overcome significant hurdles in the synthesis of complex dioxopiperidine analogs. These hybrid strategies not only facilitate more efficient and sustainable production routes but also open the door to a vast number of new chemical structures for biological screening and drug discovery efforts.

Advanced Spectroscopic Characterization and Structural Elucidation of Dioxopiperidine Carboxylic Acids

Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformation and Connectivity

Nuclear Magnetic Resonance (NMR) spectroscopy is a premier technique for determining the precise connectivity of atoms and the conformational preferences of molecules in solution. For (S)-3,6-Dioxopiperidine-2-carboxylic acid, both ¹H and ¹³C NMR provide a wealth of structural information.

¹H NMR Spectroscopy: The proton NMR spectrum reveals the chemical environment of each hydrogen atom. The proton on the chiral carbon (C2), being adjacent to both a carbonyl and a carboxylic acid group, is expected to appear as a doublet of doublets in the downfield region, typically around 4.0-5.0 ppm. The chemical shifts of the methylene (B1212753) protons on the piperidine (B6355638) ring (C4 and C5) would likely fall between 2.0 and 3.0 ppm. libretexts.org The coupling constants (J-values) between these protons are critical for deducing the dihedral angles and thus the preferred conformation of the six-membered ring, which is anticipated to adopt a chair-like conformation. researchgate.net The broad singlet for the carboxylic acid proton can be observed far downfield (typically >10 ppm), while the amide proton (N-H) would appear as a broad signal as well.

¹³C NMR Spectroscopy: The carbon NMR spectrum indicates the number of unique carbon environments. The two carbonyl carbons (C3 and C6) and the carboxylic acid carbon are expected to have the most downfield chemical shifts, typically in the range of 165-180 ppm. compoundchem.comoregonstate.edu The chiral C2 carbon would resonate around 50-60 ppm, while the methylene carbons (C4 and C5) would appear further upfield. bhu.ac.in Techniques like DEPT (Distortionless Enhancement by Polarization Transfer) can be used to distinguish between CH, CH₂, and CH₃ groups, confirming the assignments.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| C2-H | 4.0 - 5.0 (dd) | 50 - 60 |

| C4-H₂ | 2.0 - 3.0 (m) | 20 - 40 |

| C5-H₂ | 2.0 - 3.0 (m) | 20 - 40 |

| N-H | 7.0 - 8.5 (br s) | N/A |

| COOH | >10 (br s) | 170 - 180 |

| C3 (C=O) | N/A | 165 - 175 |

| C6 (C=O) | N/A | 165 - 175 |

Note: These are estimated values based on typical chemical shifts for similar functional groups. Actual values may vary depending on the solvent and other experimental conditions.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is an analytical technique used to measure the mass-to-charge ratio of ions, allowing for the determination of molecular weight and the study of fragmentation patterns to elucidate molecular structure.

For this compound (Molecular Formula: C₆H₇NO₄, Molecular Weight: 157.12 g/mol ), soft ionization techniques like Electrospray Ionization (ESI) would be employed to generate the molecular ion, typically observed as the protonated molecule [M+H]⁺ at m/z 158 or the deprotonated molecule [M-H]⁻ at m/z 156. wikipedia.orgnih.gov

Tandem mass spectrometry (MS/MS) experiments can induce fragmentation of the molecular ion. Key fragmentation pathways for this molecule would likely include:

Decarboxylation: A characteristic loss of the carboxylic acid group as CO₂ (44 Da), leading to a significant fragment ion.

Ring Cleavage: Fragmentation of the dioxopiperidine ring, often initiated by the loss of carbon monoxide (CO, 28 Da) from the amide carbonyls. Studies on related piperidine dicarboxylic acids show that fragmentation often involves the opening of the piperidine ring and elimination of substituents. lew.ro

These fragmentation patterns provide a fingerprint that helps confirm the connectivity of the molecule. researchgate.netsemanticscholar.org

Table 2: Expected Key Mass Spectrometry Fragments for this compound

| Ion | m/z (Positive Mode) | m/z (Negative Mode) | Description |

| [M+H]⁺ / [M-H]⁻ | 158 | 156 | Molecular Ion |

| [M+H - H₂O]⁺ | 140 | --- | Loss of water |

| [M+H - CO₂]⁺ | 114 | --- | Loss of carbon dioxide (decarboxylation) |

| [M-H - CO₂]⁻ | 112 | --- | Loss of carbon dioxide (decarboxylation) |

| Ring Fragments | Various | Various | Resulting from cleavage of the piperidine ring |

Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, is used to identify the functional groups present in a molecule by probing their characteristic vibrational frequencies.

Infrared (IR) Spectroscopy: The IR spectrum of this compound would be dominated by absorptions from its key functional groups.

O-H Stretch (Carboxylic Acid): A very broad and strong absorption band is expected between 2500 and 3300 cm⁻¹, which is characteristic of the hydrogen-bonded O-H group in a carboxylic acid dimer. orgchemboulder.com

N-H Stretch (Amide): A moderate absorption band around 3200 cm⁻¹ is expected for the N-H stretch of the secondary amide within the ring.

C=O Stretch (Carbonyls): This region is particularly informative. Two distinct C=O stretching bands are anticipated. The carboxylic acid carbonyl typically absorbs strongly around 1700-1725 cm⁻¹. The two amide carbonyls (a cyclic imide) would likely show a strong absorption band, possibly split, in the 1670-1710 cm⁻¹ range. libretexts.orgpressbooks.pub

C-O Stretch (Carboxylic Acid): A medium intensity band for the C-O stretch is expected around 1210-1320 cm⁻¹. orgchemboulder.com

Raman Spectroscopy: Raman spectroscopy provides complementary information. Carbonyl stretches are also visible in Raman spectra, and the technique is particularly useful for analyzing symmetric vibrations and skeletal modes of the piperidine ring, which may be weak in the IR spectrum.

Table 3: Characteristic Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| Carboxylic Acid O-H | Stretch | 2500 - 3300 | Strong, Broad |

| Amide N-H | Stretch | ~3200 | Medium |

| C-H (Aliphatic) | Stretch | 2850 - 3000 | Medium |

| Carboxylic Acid C=O | Stretch | 1700 - 1725 | Strong |

| Amide C=O (Dioxopiperidine) | Stretch | 1670 - 1710 | Strong |

| Carboxylic Acid C-O | Stretch | 1210 - 1320 | Medium |

Electronic Absorption and Emission Spectroscopy (UV-Vis, Fluorescence)

Electronic spectroscopy examines the transitions of electrons between different energy levels upon absorption of ultraviolet or visible light.

UV-Visible (UV-Vis) Spectroscopy: this compound does not possess an extended system of conjugated pi-bonds. The primary chromophores are the isolated carbonyl groups of the amide and carboxylic acid functions. These groups typically exhibit weak n→π* transitions at wavelengths below the standard UV-Vis range (<220 nm). Therefore, the compound is not expected to show significant absorption in the 200-800 nm region. wikipedia.org Any observed weak absorbance would be attributed to these isolated carbonyl chromophores.

Fluorescence Spectroscopy: Fluorescence requires a molecule to absorb light and then re-emit it at a longer wavelength. This property is most common in molecules with rigid, planar, and extended conjugated systems. Given the lack of a suitable fluorophore in its structure, this compound is not expected to be fluorescent.

X-ray Crystallography for Absolute Configuration and Solid-State Structure

X-ray crystallography is the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid. nih.gov This technique provides unambiguous proof of the molecule's absolute configuration, solid-state conformation, and intermolecular interactions.

For an enantiomerically pure sample of this compound that forms a suitable single crystal, X-ray diffraction analysis would confirm:

Absolute Configuration: By using anomalous dispersion, the technique can definitively establish the (S) configuration at the C2 chiral center. purechemistry.orgresearchgate.net

Solid-State Conformation: It would reveal the precise conformation of the dioxopiperidine ring, which is expected to be a distorted chair form due to the presence of the sp² hybridized carbonyl carbons. nih.govresearchgate.net The analysis would also determine the orientation of the carboxylic acid substituent (axial or equatorial).

Intermolecular Interactions: The crystal structure would elucidate the network of hydrogen bonds in the solid state. This would likely involve the carboxylic acid forming dimers with adjacent molecules and the amide N-H group acting as a hydrogen bond donor to a carbonyl oxygen of a neighboring molecule. researchgate.net

Computational Chemistry and Theoretical Studies on Dioxopiperidine Carboxylic Acids

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. By solving approximations of the Schrödinger equation, these methods can predict molecular structure, stability, and electronic characteristics with high accuracy.

Density Functional Theory (DFT) is a widely used quantum mechanical method for investigating the electronic structure of molecules. nih.gov It is particularly effective for geometry optimization, which involves finding the three-dimensional arrangement of atoms that corresponds to the lowest energy state on the potential energy surface. researchgate.net For dioxopiperidine derivatives, DFT calculations, often using hybrid functionals like B3LYP combined with basis sets such as 6-311++G(d,p), are employed to determine the most stable molecular conformation. nih.govmdpi.com

The process yields precise information on bond lengths, bond angles, and dihedral angles. These calculated geometric parameters can be compared with experimental data from X-ray crystallography to validate the computational model. For instance, studies on related structures show a strong correlation between DFT-calculated bond lengths and those determined experimentally, often with negligible deviations. mdpi.com This accuracy ensures that the optimized geometry is a reliable representation of the molecule's actual structure, which is crucial for all subsequent computational analyses.

| Parameter | Bond/Angle | Experimental Value (Å or °) | Calculated Value (Å or °) |

|---|---|---|---|

| Bond Length | N-C(amide) | 1.396 | 1.385 |

| Bond Length | N-C(aliphatic) | 1.460 | 1.439 |

| Bond Length | C=O | 1.210 | 1.207 |

| Bond Angle | C-N-C | 125.5 | 125.1 |

Frontier Molecular Orbital (FMO) theory simplifies the concept of chemical reactivity by focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. youtube.comwikipedia.org The energy of the HOMO is related to a molecule's ability to donate electrons (nucleophilicity), while the LUMO energy relates to its ability to accept electrons (electrophilicity). taylorandfrancis.com The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical indicator of molecular stability and reactivity; a smaller gap generally implies higher reactivity. nih.gov

Quantum chemical calculations provide precise energies for these orbitals. From the HOMO and LUMO energies, several global reactivity descriptors can be derived to quantify a molecule's reactive tendencies. researchgate.net These descriptors include chemical potential (μ), electronegativity (χ), chemical hardness (η), chemical softness (S), and the electrophilicity index (ω). Such parameters are invaluable for comparing the reactivity of different dioxopiperidine derivatives and predicting their behavior in chemical reactions. mdpi.comresearchgate.net

| Parameter | Symbol | Value (eV) |

|---|---|---|

| HOMO Energy | EHOMO | -7.152 |

| LUMO Energy | ELUMO | -2.987 |

| HOMO-LUMO Gap | ΔE | 4.165 |

| Chemical Potential | μ | -5.070 |

| Chemical Hardness | η | 2.083 |

| Electrophilicity Index | ω | 6.162 |

Molecular Dynamics Simulations for Conformational Sampling and Intermolecular Interactions

While quantum chemical calculations describe static molecular properties, Molecular Dynamics (MD) simulations provide insights into the dynamic behavior of molecules over time. mdpi.com MD simulations model the movements of atoms and molecules by iteratively solving Newton's equations of motion, allowing for the exploration of a compound's conformational landscape and its interactions with its environment, such as a solvent or a biological macromolecule. tanaffosjournal.ir

For flexible molecules like (S)-3,6-Dioxopiperidine-2-carboxylic acid, MD is essential for comprehensive conformational sampling, which is the process of identifying the various shapes a molecule can adopt. researchgate.netnih.gov By simulating the molecule for periods ranging from nanoseconds to microseconds, researchers can observe how it folds and flexes, identifying the most stable and frequently occurring conformations. nih.gov

Furthermore, MD simulations are critical for studying intermolecular interactions. When a dioxopiperidine derivative is simulated in complex with a target protein, the simulation can reveal the stability of the binding pose, the specific interactions (like hydrogen bonds) that maintain binding, and the role of water molecules in the binding site. nih.gov Key metrics analyzed in MD simulations include the Root Mean Square Deviation (RMSD), which measures the stability of the complex, and the Root Mean Square Fluctuation (RMSF), which highlights the flexibility of different parts of the molecule or protein. nih.govresearchgate.net

In Silico Ligand-Target Docking and Binding Affinity Prediction

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when it binds to a target macromolecule, such as a protein. science.gov This method is central to structure-based drug design and is widely applied to dioxopiperidine derivatives to understand their mechanism of action. A prominent example is the docking of immunomodulatory imide drugs (IMiDs), such as thalidomide (B1683933) and its analogs, to their primary target, the protein Cereblon (CRBN). nih.govpromega.com

The docking process involves placing the ligand into the active site of the protein and evaluating potential binding poses using a scoring function, which estimates the binding affinity. aston.ac.uk Successful docking studies on IMiDs have replicated experimental findings with high accuracy, confirming that the (S)-enantiomer binds preferentially. nih.gov These studies have elucidated the crucial interactions responsible for binding: the glutarimide (B196013) ring of the ligand forms key hydrogen bonds with amino acid residues like tryptophan and histidine within a specific pocket of the CRBN protein, while other parts of the molecule establish hydrophobic interactions. nih.gov Predicting these interactions is vital for designing new derivatives with improved affinity and selectivity. mdpi.com

| Interacting Residue | Type of Interaction | Contribution to Binding |

|---|---|---|

| TRP380 | Hydrogen Bond | Stabilizes the glutarimide ring |

| HIS378 | Hydrogen Bond | Orients the ligand in the pocket |

| TRP400 | π-π Stacking | Hydrophobic interaction with the ring |

| PHE402 | Hydrophobic Interaction | Contributes to binding affinity |

Elucidation of Reaction Mechanisms via Computational Pathways

Computational chemistry offers a powerful lens through which to study the detailed pathways of chemical reactions. rsc.orgmorressier.com By mapping the potential energy surface of a reaction, researchers can identify the transition states—the highest energy points along the reaction coordinate—and calculate the activation energy, which determines the reaction rate.

For dioxopiperidine derivatives, a reaction of significant interest is the hydrolysis of the glutarimide ring, as this can be a key step in their metabolic degradation. researchgate.net Computational studies can model the ring-opening reaction, for example, by nucleophilic attack of a hydroxide (B78521) ion. researchgate.net Using DFT, the geometries of the reactant, transition state, and product can be optimized. The calculated energy difference between the reactant and the transition state provides the activation barrier. Such studies can compare different possible pathways, for instance, attack at different carbonyl carbons, to determine the most favorable mechanism. rsc.org This detailed mechanistic understanding is crucial for predicting the stability and metabolic fate of these compounds.

Cheminformatics Approaches for Structural Comparison and Library Design

Cheminformatics combines chemistry, computer science, and information science to analyze large datasets of chemical compounds. It plays a vital role in modern drug discovery, particularly in the design of compound libraries. researchgate.net The dioxopiperidine core is considered a "privileged scaffold"—a molecular framework that is capable of binding to multiple biological targets. nih.govnih.gov

Cheminformatics approaches are used to design focused libraries based on this scaffold. drugdesign.org The process involves starting with the core structure, identifying points where chemical diversity can be introduced, and then virtually enumerating a library of derivatives by attaching various chemical groups at these points. dtu.dk This virtual library, which can contain thousands or millions of compounds, is then filtered using computational models that predict properties such as drug-likeness (e.g., Lipinski's Rule of Five) and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profiles. nih.gov This allows researchers to prioritize a smaller, more manageable set of promising compounds for chemical synthesis and biological testing, significantly accelerating the discovery process. nih.gov Additionally, ligand-based methods use structural similarity metrics to compare new designs against known active molecules, helping to predict their potential targets. nih.gov

Chemical Biology and Synthetic Applications of Dioxopiperidine Carboxylic Acid Scaffolds

Utilization as Key Intermediates and Building Blocks in Complex Molecule Synthesis

(S)-3,6-Dioxopiperidine-2-carboxylic acid serves as a powerful chiral building block in asymmetric synthesis, where the goal is to construct complex molecules with precise three-dimensional structures. As a derivative of pyroglutamic acid, which is a well-established chiral precursor, it provides a cheap and reliable source of chirality for the synthesis of bioactive natural products and their intermediates. researchgate.netwikipedia.org The scaffold possesses several key features that make it a valuable intermediate: a defined stereocenter at the C2 position, a carboxylic acid, and a lactam ring with two distinct carbonyl groups and a reactive nitrogen atom. researchgate.net These functionalities can be selectively modified to build intricate molecular architectures.

| Feature | Synthetic Utility | Example Application |

|---|---|---|

| Defined (S)-Stereocenter | Serves as a chiral pool starting material, transferring chirality to the target molecule. | Asymmetric synthesis of nitrogen-containing heterocycles. whiterose.ac.uk |

| Carboxylic Acid (C2) | Can be converted into esters, amides, or alcohols, or used for peptide coupling. | Elongation of peptide chains or attachment to other molecular fragments. |

| Lactam Nitrogen (N1) | Can be alkylated or acylated to introduce diverse substituents. | Synthesis of N-substituted piperidine (B6355638) derivatives. |

| Lactam Carbonyls (C3 & C6) | Can be selectively reduced or serve as points for nucleophilic attack. | Generation of functionalized piperidines or ring-opening reactions to form linear structures. researchgate.net |

Scaffold for Combinatorial Library Generation

Combinatorial chemistry is a powerful strategy in drug discovery for rapidly generating a large number of structurally diverse molecules, known as a chemical library. nih.gov This approach relies on the use of a central core structure, or scaffold, to which various chemical "building blocks" are systematically attached. nih.gov The this compound is an ideal scaffold for this purpose due to its rigid structure and multiple points for chemical diversification.

The use of privileged structures—scaffolds that are known to bind to multiple biological targets—is a common strategy for designing high-quality combinatorial libraries. uq.edu.aumdpi.com Cyclic peptides and related heterocyclic systems are often considered privileged structures. uq.edu.au The dioxopiperidine scaffold allows for the creation of a focused library of compounds where substituents can be varied in a controlled manner around a conformationally defined core. This method, often performed using solid-phase synthesis, enables the efficient production of thousands of unique compounds for high-throughput screening. americanpeptidesociety.org By attaching different building blocks to the carboxylic acid, the lactam nitrogen, and potentially other positions on the ring, a vast chemical space can be explored to identify novel bioactive molecules. nih.gov

| Diversification Point | Chemical Reaction | Example Building Blocks (R-groups) |

|---|---|---|

| R¹ (from Carboxylic Acid) | Amide Coupling | Library of primary/secondary amines (e.g., benzylamine, aniline, morpholine) |

| R² (at Lactam Nitrogen) | N-Alkylation | Library of alkyl halides (e.g., methyl iodide, benzyl (B1604629) bromide, propargyl bromide) |

| R³ (at C5 position via precursor) | Michael Addition | Library of Michael acceptors on a precursor molecule before cyclization. clockss.org |

Development of Conformationally Restricted Peptide Mimetics

Peptides are crucial signaling molecules but often make poor drugs due to their instability to enzymatic degradation and low bioavailability. nih.gov Peptidomimetics are molecules designed to mimic the three-dimensional structure and function of natural peptides but with improved drug-like properties. nih.govdrugdesign.org A key strategy in designing peptidomimetics is the use of conformationally constrained amino acids or dipeptide surrogates that lock the molecule into its bioactive shape. upc.edu

The this compound scaffold is an excellent tool for creating such rigidified analogs. upc.edu When incorporated into a peptide sequence, its cyclic structure severely restricts the rotational freedom of the peptide backbone. researchgate.net This rigidity can be used to induce specific secondary structures, such as β-turns or β-hairpins, which are often critical for a peptide's interaction with its receptor. researchgate.net For example, diketopiperazine (DKP) scaffolds, which are structurally analogous, are known to be potent inducers of β-hairpin conformations in attached peptide chains. researchgate.net By forcing the peptide into a predefined shape, the entropic penalty of binding to a target is reduced, which can lead to significantly higher affinity and selectivity. The conformational properties of peptidomimetics containing such scaffolds can be studied using techniques like NMR spectroscopy and molecular dynamics simulations to confirm that they adopt the desired fold. researchgate.netmanchester.ac.uk

| Parameter | Flexible Dipeptide | Dioxopiperidine Scaffold |

|---|---|---|

| Backbone Torsional Angles (Φ, Ψ) | Wide range of allowed values, leading to high conformational flexibility. | Restricted to a narrow range of values, enforcing a specific turn-like structure. |

| Susceptibility to Proteolysis | High, due to recognition of the flexible peptide backbone by proteases. | Low, as the non-natural, rigid structure is not recognized by most proteases. |

| Binding Affinity | Lowered by the entropic cost of adopting the correct binding conformation. | Potentially enhanced due to pre-organization of the pharmacophore. |

Applications in the Design of Novel Chemical Probes for Biological Systems

Chemical probes are selective small-molecule modulators used as research tools to investigate the function of proteins and explore complex biological systems. nih.govolemiss.edu A well-characterized chemical probe allows researchers to modulate the activity of a specific protein target in cells or organisms, providing insights that are complementary to genetic techniques. nih.gov The development of a high-quality probe requires a scaffold that can be systematically modified to optimize potency, selectivity, and cell permeability. nih.gov

The this compound structure serves as a promising scaffold for the design of novel chemical probes. Its rigid framework provides a stable platform for the precise spatial arrangement of functional groups necessary for selective binding to a protein target. The process of developing a probe often begins with a scaffold that is decorated with different chemical moieties to create a small library of compounds. These compounds are then screened to identify a "hit" that interacts with the target protein. Further chemical optimization is then performed to improve its properties, leading to a potent and selective chemical probe. nih.gov This probe can be further modified by attaching a reporter tag (like a fluorophore or biotin) via a linker, enabling target identification and visualization within a cellular context. nih.govmdpi.com The dioxopiperidine scaffold, with its versatile handles for chemical modification, is well-suited for this iterative design and synthesis process.

| Component | Function | Implementation on Scaffold |

|---|---|---|

| Recognition Scaffold | Provides the core structure and rigidity for presenting binding elements. | The this compound ring itself. |

| Binding Moieties | Functional groups that interact with the protein target (e.g., via hydrogen bonds, hydrophobic interactions). | Substituents attached at the N1-position and via the C2-carboxylic acid. |

| Linker | A chemical chain used to attach a reporter or reactive group without disrupting binding. | Can be attached to the N1-substituent or another non-critical position. |

| Reporter/Reactive Group | Enables detection (e.g., fluorescence) or covalent labeling (e.g., photo-affinity tag) of the target. | Attached at the terminus of the linker. |

Q & A

Q. What are the recommended synthetic pathways for (S)-3,6-Dioxopiperidine-2-carboxylic acid, and how can reaction conditions be optimized?

Methodological Answer: Synthesis of this compound typically involves cyclization of precursor amino acids or peptide derivatives. A common approach is to use a piperidine ring-forming reaction under acidic or basic conditions. For example, analogs like 3,6-dioxopiperazine derivatives are synthesized via intramolecular cyclization of dipeptide esters under reflux with catalysts like HCl or NaOH . Optimization involves adjusting temperature (e.g., 60–80°C), solvent polarity (e.g., ethanol or DMF), and reaction time (12–24 hours). Monitoring via TLC or HPLC ensures intermediate purity.

Q. How should researchers characterize the stereochemical purity of this compound?

Methodological Answer: Chiral HPLC or NMR with chiral shift reagents are standard. For analogs like (3S,4R)-piperidine derivatives, polarimetric analysis ([α]D) and X-ray crystallography confirm absolute configuration . Circular dichroism (CD) spectroscopy can also correlate optical activity with enantiomeric excess (≥98% for pharmaceutical-grade purity).

Advanced Research Questions

Q. How can contradictory data in biological activity assays for this compound be resolved?

Methodological Answer: Contradictions often arise from assay variability (e.g., cell line differences, buffer pH). To address this:

- Replicate experiments across independent labs.

- Standardize protocols : Use harmonized cell lines (e.g., HEK293 vs. HeLa) and controls.

- Meta-analysis : Compare datasets using tools like PRISMA guidelines to identify outliers .

For example, if one study reports IC₅₀ = 10 µM (cancer cells) and another IC₅₀ = 50 µM (normal cells), validate via dose-response curves under identical conditions.

Q. What advanced computational methods predict the pharmacokinetic properties of this compound?

Methodological Answer: Use molecular dynamics (MD) simulations and QSAR models. Tools like Schrödinger’s Maestro or SwissADME predict logP, solubility, and metabolic stability. For analogs, MD simulations of piperidine derivatives in lipid bilayers estimate membrane permeability . Validate predictions with in vitro Caco-2 assays.

Q. How can researchers address ethical and data-sharing conflicts when publishing sensitive biochemical data?

Methodological Answer: Adopt a tiered data-sharing model:

- Fully open data : Share non-sensitive structural/spectral data.

- Controlled access : Require ethics approval for biological activity datasets.

- Pseudonymization : Remove identifiers from patient-derived data (if applicable) .

Ensure compliance with GDPR or HIPAA for clinical correlations.

Key Methodological Considerations

- Stereochemical analysis must align with pharmacopeial standards for chiral purity .

- Contradiction resolution requires iterative hypothesis testing and cross-validation .

- Safety protocols for handling reactive intermediates (e.g., tert-butoxycarbonyl derivatives) should follow SDS guidelines for similar compounds .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.